molecular formula C8H6ClN3 B14391992 4-(4-Chlorophenyl)-4H-1,2,4-triazole CAS No. 90002-05-4

4-(4-Chlorophenyl)-4H-1,2,4-triazole

Cat. No.: B14391992
CAS No.: 90002-05-4
M. Wt: 179.60 g/mol
InChI Key: GXEVPLHYOCGFTC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzohydrazide with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted triazoles.

Scientific Research Applications

4-(4-Chlorophenyl)-4H-1,2,4-triazole and its derivatives have various applications, mainly in the pharmaceutical and agrochemical fields, displaying a broad spectrum of biological activities . These applications stem from the 1,2,4-triazole scaffold's ability to interact with biological receptors due to its dipole character .

Scientific Research Applications

Antifungal Applications:

  • Myrtenal derivatives bearing a 1,2,4-triazole moiety show in vitro antifungal activity, with some exhibiting excellent activity against P. piricola .
  • 1,2,4-Triazole Schiff bases exhibit higher antifungal activity than triadimefon against Gibberlla nicotiancola and Gibberlla saubinetii .
  • Sulfonamide-1,2,4-triazole derivatives demonstrate significant antifungal activity against fungal strains like A. niger, Trichoderma viride, and Aspergillus flavus, often outperforming commercial agents like bifonazole and ketoconazole .
  • Amide derivatives of 1,2,4-triazole exhibit moderate to high antifungal activity against various fungi, with the R group playing a crucial role .

Antibacterial Applications:

  • Clinafloxacin-triazole hybrids display good antibacterial and antifungal activities, sometimes more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . A compound with a 2,4-difluoro group at the phenyl ring exhibited potent antimicrobial efficacy, especially against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have higher potency against MRSA than vancomycin and ciprofloxacin . Phenyl groups at the C-3 position are crucial for high activity, with electron-donating groups like –OH on the phenyl ring favoring the activity .
  • 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols have antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeuroginosa . A compound with a phenoxy moiety at the para-position of the phenyl ring exhibited broad-spectrum antibacterial activity comparable to gentamicin and ciprofloxacin .
  • 1,2,4-Triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit show bactericidal activity against X. oryzae pv. oryzae .
  • 1,2,4-Triazole-pyrimidine hybrids display excellent activity against S. aureus and E. coli, being more effective than many clinically used antibiotics against MRSA strains .
  • Ciprofloxacin derivatives of 1,2,4-triazole exhibit higher antibacterial activity than ciprofloxacin against Gram-positive and Gram-negative species, with a distinct inhibitory effect against planktonic and biofilm-embedded cells of Haemophilus spp .
  • 1,2,4-Triazole derivatives of clinafloxacin display high inhibitory efficacy towards Gram-positive and Gram-negative bacteria, with some compounds showing stronger activity against MRSA than chloramphenicol and clinafloxacin .
  • 4-Amino-1,2,4-triazole derivatives exhibit in vitro antibacterial properties against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens .

Other Applications:

  • 1,2,4-Triazolo-linked bis-indolyl conjugates have been prepared and assessed for their cytotoxic activity .
  • 4-Amino-1,2,3-triazole core compounds are potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), which are important targets of immuno-oncology research .
  • Tacrine 1,2,3-triazole derivatives act as cholinesterase inhibitors . Some compounds are identified as selective inhibitors of PDE4B .
  • 1,2,4-Triazoles are used as neuroprotectants, antioxidants, antimalarials, antileishmanials, anti-ureases, and cannabinoid CB1 receptor antagonists . They also act as PDE4A inhibitors and γ-aminobutyric acid-A (GABA-A) α-2, α-3, and α-5 containing receptor antagonists .
  • 1,2,4-Triazoles have applications as ionic liquids, corrosion inhibitors, agrochemicals, polymers, and in supramolecular and material science .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another heterocyclic compound with a similar structure but containing a thiadiazole ring.

    4-(4-Chlorophenyl)imidazole: Contains an imidazole ring instead of a triazole ring.

    2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: A triazole derivative with additional functional groups.

Uniqueness

4-(4-Chlorophenyl)-4H-1,2,4-triazole is unique due to its specific triazole ring structure, which imparts distinct chemical properties

Biological Activity

4-(4-Chlorophenyl)-4H-1,2,4-triazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and anticancer properties, supported by various studies and data.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocyclic compounds known for their wide range of biological activities. They serve as core structures in many pharmaceutical agents, including antifungals and anticancer drugs. The introduction of substituents such as chlorophenyl can significantly enhance their pharmacological profiles.

Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant activity. One study evaluated the antioxidant capabilities of various triazole compounds using DPPH and ABTS assays. The compound 3d demonstrated an IC50 value of 0.397 μM in the ABTS assay, comparable to ascorbic acid (IC50 = 0.87 μM), indicating strong potential as an antioxidant agent .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various bacterial strains. Key findings include:

  • Broad-Spectrum Activity : Several derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
  • Molecular Docking Studies : Compounds such as 4f and 4h showed high binding affinities (docking scores of −9.8 and −9.6 kcal/mol) with bacterial enzyme targets, indicating robust interactions that underlie their antibacterial action .

Anticancer Properties

A study focused on a derivative of this compound (specifically B9) revealed its selective cytotoxic effects on human melanoma cells (VMM917). Key findings include:

  • Cytotoxicity : B9 exhibited a 4.9-fold selective cytotoxic effect on melanoma cells compared to normal cells.
  • Mechanism of Action : The compound induced cell cycle arrest at the S phase and decreased melanin production in melanoma cells .
  • Potential as a Chemotherapeutic Agent : These results suggest B9's potential as an alternative treatment for melanoma, warranting further investigation into its molecular mechanisms.

Summary Table of Biological Activities

Activity Details
Antioxidant IC50 = 0.397 μM (ABTS assay), comparable to ascorbic acid
Antibacterial Effective against E. coli, S. aureus, with docking scores indicating strong binding
Anticancer Selective cytotoxicity on melanoma cells (VMM917), induces S phase arrest

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-4H-1,2,4-triazole derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : A widely used method involves cyclocondensation of hydrazides with imidoyl chlorides. For example, 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole was synthesized by refluxing 4-nitrobenzohydrazide with N-(4-chlorophenyl)-benzimidoyl chloride in N,N-dimethylacetamide (yield: 57%) . Solvent choice (e.g., ethanol vs. DMA) and reaction time (5–24 hours) significantly impact purity and yield. Optimization studies suggest using glacial acetic acid as a catalyst in ethanol for Schiff base formation, followed by NaBH₄ reduction for secondary amines .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : Characterization typically combines elemental analysis, IR, ¹H/¹³C NMR, and X-ray crystallography. IR spectra show C=N stretching vibrations at 1550–1610 cm⁻¹ and aromatic C-H bonds at 730–840 cm⁻¹ . NMR data reveal distinct shifts for triazole protons (δ 6.7–7.9 ppm) and substituent-specific patterns (e.g., chlorophenyl protons at δ 7.5–7.9 ppm) . Single-crystal X-ray diffraction confirms planar triazole rings and dihedral angles between substituents (e.g., 4-nitrophenyl groups at ~30° relative to the triazole core) .

Q. What preliminary biological activities have been reported for these compounds?

  • Methodological Answer : Screening studies highlight antimicrobial and antiparasitic potential. Derivatives with pyridinyl or halogenated benzyl groups show MIC values of 8–32 µg/mL against Leishmania spp. and Trypanosoma cruzi . Antioxidant activity is assessed via DPPH scavenging assays, with some Schiff base derivatives outperforming BHA/BHT (IC₅₀: 12–18 µM vs. 22 µM for BHA) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. For example, HOMO-LUMO gaps (~4.2 eV) correlate with antioxidant efficacy, while molecular docking identifies interactions with Leishmania trypanothione reductase (binding energy: −8.5 kcal/mol) . QSAR models using Hammett constants (σ) of substituents can optimize logP values for blood-brain barrier penetration in CNS-targeted derivatives .

Q. What strategies resolve contradictions in spectroscopic data for geometric isomers of Schiff base derivatives?

  • Methodological Answer : E/Z isomerism at C=N bonds complicates NMR interpretation. NOESY experiments differentiate isomers: E-isomers exhibit NOE between azomethine protons and ortho-aryl protons, while Z-isomers show cross-peaks with para-substituents . Dynamic HPLC with chiral columns can separate enantiomers, while time-dependent IR studies track isomerization kinetics under varying pH .

Q. How do crystallographic studies inform supramolecular interactions in triazole-based coordination polymers?

  • Methodological Answer : X-ray studies reveal hydrogen-bonding networks (e.g., N-H⋯S interactions, 2.8–3.1 Å) and π-π stacking (3.4–3.6 Å) that stabilize crystal lattices . Metal coordination complexes (e.g., Cu²⁺ or Zn²⁺) form octahedral geometries via triazole N3/N4 donors, enhancing thermal stability (decomposition >300°C) .

Q. What mechanistic insights explain the antimicrobial selectivity of halogenated derivatives?

  • Methodological Answer : Chlorine substituents increase lipophilicity (logP ~2.8), enhancing membrane permeability in Gram-negative bacteria. ROS generation assays (e.g., DCFH-DA staining) confirm oxidative stress induction in E. coli (2.5-fold ROS increase at 16 µg/mL) . Synergistic studies with efflux pump inhibitors (e.g., PAβN) suggest triazoles bypass multidrug resistance via direct enzyme inhibition .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antioxidant efficacy of Schiff base vs. reduced triazole derivatives?

  • Analysis : Reduced derivatives (e.g., 4-(arylmethylamino)-4H-1,2,4-triazoles) exhibit lower IC₅₀ values (10–15 µM) than Schiff bases (15–20 µM) in DPPH assays due to increased electron-donating capacity from NH groups . However, solvent polarity (e.g., ethanol vs. DMSO) and assay pH (4.0 vs. 7.4) alter radical scavenging kinetics, leading to variability .

Q. Methodological Best Practices

  • Synthesis : Optimize cyclocondensation in DMA at 110°C for ≤6 hours to avoid side products .
  • Characterization : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in benzylthio substituents .
  • Biological Assays : Include cytotoxicity controls (e.g., Vero cells) to confirm selectivity indices >10 .

Properties

IUPAC Name

4-(4-chlorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEVPLHYOCGFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514464
Record name 4-(4-Chlorophenyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90002-05-4
Record name 4-(4-Chlorophenyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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